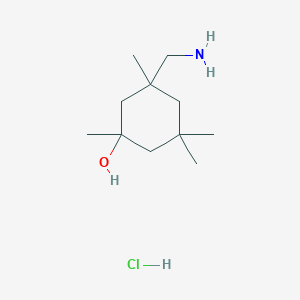![molecular formula C8H8N4OS B13099670 4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly as kinase inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyrido[2,3-D]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar condensation reactions, followed by purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms in the precursor compounds can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could yield various substituted pyrido[2,3-D]pyrimidine derivatives .
Applications De Recherche Scientifique
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can interfere with the phosphorylation processes that regulate cell growth and proliferation. This makes it a promising candidate for the development of anticancer drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-substituted pyrido[2,3-D]pyrimidin-7-ones: Known for their kinase inhibitory activity.
4,7-Diamino-substituted pyrido[2,3-D]pyrimidines: Act as inhibitors of cyclin-dependent kinases and adenosine receptor antagonists.
Uniqueness
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted therapeutic applications .
Propriétés
Formule moléculaire |
C8H8N4OS |
|---|---|
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
4-amino-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H8N4OS/c1-14-8-11-6(9)5-4(13)2-3-10-7(5)12-8/h2-3H,1H3,(H3,9,10,11,12,13) |
Clé InChI |
VTEJOCNIKVFJQR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=C2C(=O)C=CNC2=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)



![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)
![(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol](/img/structure/B13099622.png)

![6-Bromo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13099636.png)


![7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B13099646.png)



